molecular formula C28H20BrClN2O4 B12016141 2-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate CAS No. 767289-34-9

2-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate

Cat. No.: B12016141
CAS No.: 767289-34-9
M. Wt: 563.8 g/mol
InChI Key: URRLEIXZIIWFFI-KBVAKVRCSA-N
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Description

2-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes benzyloxy, benzoyl, carbohydrazonoyl, bromophenyl, and chlorobenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate typically involves multiple steps, including the protection of functional groups, bromination, and coupling reactions. One common method involves the following steps:

    Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxybenzaldehyde is protected by benzylation to form 4-benzyloxybenzaldehyde.

    Formation of Benzoyl Hydrazone: 4-benzyloxybenzaldehyde is reacted with hydrazine to form 4-benzyloxybenzoyl hydrazone.

    Bromination: The benzoyl hydrazone is then brominated to introduce the bromophenyl group.

    Coupling Reaction: Finally, the brominated product is coupled with 2-chlorobenzoic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The carbohydrazonoyl group can be reduced to form hydrazine derivatives.

    Substitution: The bromophenyl and chlorobenzoate groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the bromine or chlorine atoms.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl and benzoate derivatives.

Scientific Research Applications

2-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The benzyloxy and benzoyl groups may interact with enzymes and receptors, modulating their activity. The bromophenyl and chlorobenzoate groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate is unique due to the presence of both bromophenyl and chlorobenzoate groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

767289-34-9

Molecular Formula

C28H20BrClN2O4

Molecular Weight

563.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C28H20BrClN2O4/c29-22-12-15-26(36-28(34)24-8-4-5-9-25(24)30)21(16-22)17-31-32-27(33)20-10-13-23(14-11-20)35-18-19-6-2-1-3-7-19/h1-17H,18H2,(H,32,33)/b31-17+

InChI Key

URRLEIXZIIWFFI-KBVAKVRCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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